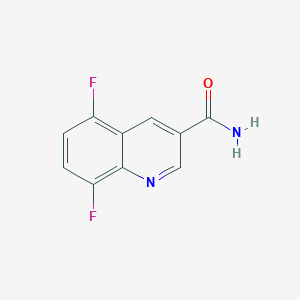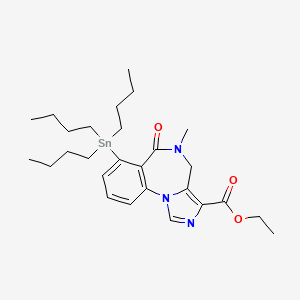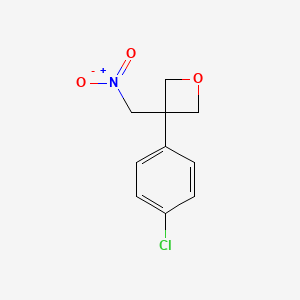
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers that are known for their strained ring structure, which imparts unique reactivity and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(nitromethyl)oxetane typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chlorophenyl-substituted epoxide with a nitromethylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and catalyst, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow processes, optimization of reaction conditions for large-scale production, and purification techniques such as distillation or crystallization to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane may have applications in several scientific research areas:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3-(nitromethyl)oxetane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)oxetane: Lacks the nitromethyl group, which may result in different reactivity and applications.
3-(Nitromethyl)oxetane:
4-Chlorophenyl derivatives: Compounds with similar phenyl substitution but different functional groups.
Uniqueness
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane is unique due to the combination of the strained oxetane ring, the electron-withdrawing nitro group, and the chlorophenyl substituent
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-(nitromethyl)oxetane |
InChI |
InChI=1S/C10H10ClNO3/c11-9-3-1-8(2-4-9)10(5-12(13)14)6-15-7-10/h1-4H,5-7H2 |
InChI-Schlüssel |
IZFIHRLSFOZPPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


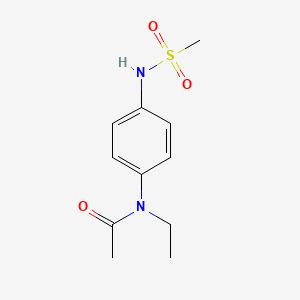
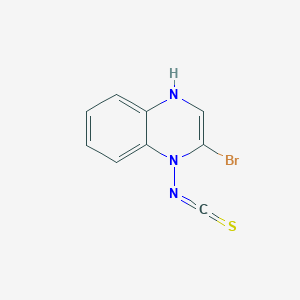

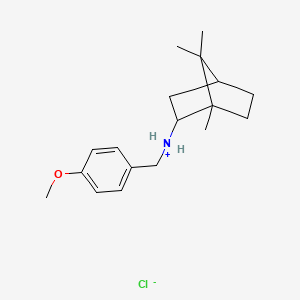
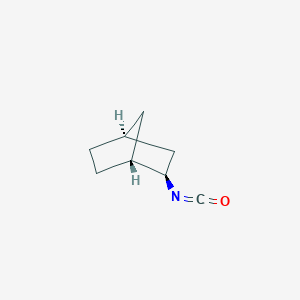

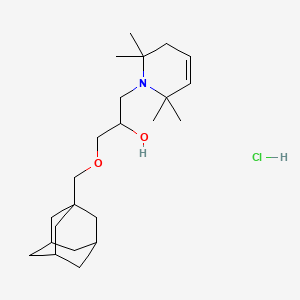
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
